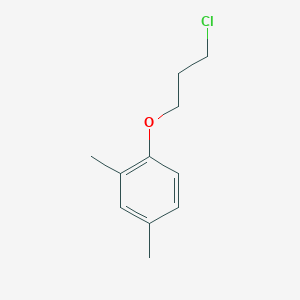![molecular formula C11H22N2O3 B8678348 (2R)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B8678348.png)
(2R)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a tert-butylureido group attached to a dimethylbutanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid typically involves the reaction of tert-butyl isocyanate with ®-3,3-dimethylbutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of ®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butylureido group can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives
Wissenschaftliche Forschungsanwendungen
®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of ®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The tert-butylureido group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-[(3R)-piperidin-3-yl]carbamate: Known for its use as a building block in medicinal chemistry.
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Investigated for its protective activity in neurodegenerative diseases.
Uniqueness
®-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)7(8(14)15)12-9(16)13-11(4,5)6/h7H,1-6H3,(H,14,15)(H2,12,13,16)/t7-/m0/s1 |
InChI-Schlüssel |
RAAPXVRHYBAJQU-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)NC(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)NC(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B8678287.png)

![4-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]butan-1-ol](/img/structure/B8678309.png)


![N1-(benzo[d]isothiazol-3-yl)ethane-1,2-diamine](/img/structure/B8678339.png)
![Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester](/img/structure/B8678355.png)
![Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B8678364.png)
![N''-[4-(2-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8678371.png)

